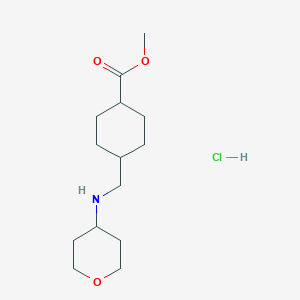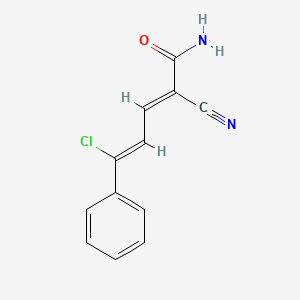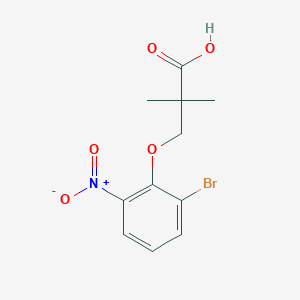
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ブロモ-6-ニトロフェノキシ)-2,2-ジメチルプロパン酸は、フェノキシ環に結合した臭素およびニトロ官能基を特徴とする有機化合物であり、さらにジメチルプロパン酸部分に結合しています
準備方法
合成ルートと反応条件
3-(2-ブロモ-6-ニトロフェノキシ)-2,2-ジメチルプロパン酸の合成には、一般的に複数のステップが含まれます。
フェノールのニトロ化: 出発物質であるフェノールは、濃硝酸と濃硫酸の混合物を用いてニトロ化され、2-ニトロフェノールが生成されます。
臭素化: 次に、2-ニトロフェノールを、鉄(III)臭化物などの触媒の存在下で臭素を用いて臭素化して、2-ブロモ-6-ニトロフェノールを得ます。
エーテル化: 2-ブロモ-6-ニトロフェノールを、ピリジンなどの塩基の存在下で、2,2-ジメチルプロパン酸クロリドと反応させて、最終生成物である3-(2-ブロモ-6-ニトロフェノキシ)-2,2-ジメチルプロパン酸を生成します。
工業的製造方法
工業的な環境では、この化合物の製造は、実験室規模の合成方法をスケールアップすることになります。これには、ニトロ化、臭素化、エーテル化プロセスに大型反応器を使用し、試薬と副産物を適切に処理し、収率と純度を最大限に高める反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
置換反応: この化合物中の臭素原子は、求核置換反応を受けることができ、水酸化物、アミン、またはチオール基などの他の求核剤に置き換えられます。
還元反応: ニトロ基は、パラジウム触媒の存在下での水素ガスなどの還元剤を使用するか、塩化スズ(II)などの化学的還元剤を使用することにより、アミノ基に還元することができます。
酸化反応: フェノキシ環は酸化反応を受ける可能性があり、キノンまたはその他の酸化された誘導体を形成する可能性があります。
一般的な試薬と条件
求核置換: 水溶液またはアルコール溶液中の水酸化ナトリウム (NaOH)。
還元: 活性炭上のパラジウム (Pd/C) を用いた水素ガス (H₂) または塩酸中の塩化スズ(II) (SnCl₂) 。
酸化: 酸性条件下での過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃) 。
主要な生成物
置換: 3-(2-ヒドロキシ-6-ニトロフェノキシ)-2,2-ジメチルプロパン酸の生成。
還元: 3-(2-ブロモ-6-アミノフェノキシ)-2,2-ジメチルプロパン酸の生成。
酸化: キノン誘導体またはその他の酸化されたフェノキシ化合物の生成。
科学的研究の応用
化学
化学において、3-(2-ブロモ-6-ニトロフェノキシ)-2,2-ジメチルプロパン酸は、より複雑な分子の合成における中間体として使用されます。その官能基により、さらなる化学修飾が可能になり、有機合成における貴重なビルディングブロックとなっています。
生物学
生物学研究では、この化合物は、臭素化およびニトロ芳香族化合物が生物系に与える影響を調べるために使用することができます。これは、同様の物質の代謝と毒性を調べるためのモデル化合物として役立つ可能性があります。
医学
医薬品として直接使用されるわけではありませんが、この化合物の誘導体は、潜在的な薬理活性を調べるために検討されています。臭素とニトロ基の存在は、抗菌または抗がん活性を示唆しており、前臨床研究で調査することができます。
産業
工業部門では、この化合物は、染料、顔料、ポリマーなどの特殊化学品の開発に使用される可能性があります。その独特の構造は、これらの材料に、安定性の向上や特定の反応性などの望ましい特性を与える可能性があります。
作用機序
3-(2-ブロモ-6-ニトロフェノキシ)-2,2-ジメチルプロパン酸の作用機序は、分子標的との相互作用によって異なります。ニトロ基は、細胞成分と相互作用する可能性のある反応性中間体を生成するために、生体還元を受けることができます。これにより、細胞毒性効果が誘発される可能性があります。臭素原子はハロゲン結合に関与することができ、化合物がタンパク質または核酸への結合親和性に影響を与えます。
類似化合物との比較
類似化合物
2-ブロモ-6-ニトロフェノール: 臭素とニトロ基を共有していますが、ジメチルプロパン酸部分は欠けています。
3-(2-ブロモ-4-ニトロフェノキシ)-2,2-ジメチルプロパン酸: 構造は似ていますが、フェノキシ環上の異なる位置にニトロ基があります。
2-ブロモ-4-ニトロフェノール: 異なる置換パターンを持つ別の臭素化ニトロフェノールです。
独自性
3-(2-ブロモ-6-ニトロフェノキシ)-2,2-ジメチルプロパン酸は、臭素とニトロ基をジメチルプロパン酸部分と組み合わせているために独特です
特性
分子式 |
C11H12BrNO5 |
|---|---|
分子量 |
318.12 g/mol |
IUPAC名 |
3-(2-bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5/c1-11(2,10(14)15)6-18-9-7(12)4-3-5-8(9)13(16)17/h3-5H,6H2,1-2H3,(H,14,15) |
InChIキー |
VBULHRDWCHJVQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=C(C=CC=C1Br)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


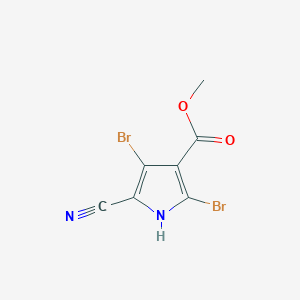


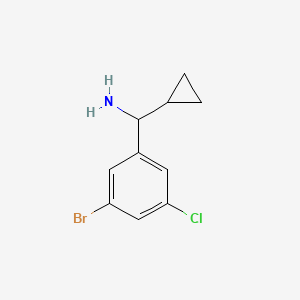
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)


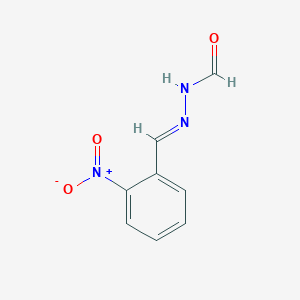
![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
